PR1 leukemia peptide vaccine

Vue d'ensemble

Description

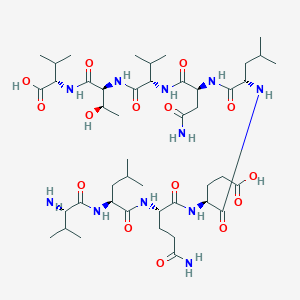

Le nanopeptide Pr1 est une séquence nonapeptidique trouvée dans la protéinase 3 humaine et ELA2, qui est exprimée comme un antigène associé à la leucémie . Cette séquence peptidique, Val-Leu-Gln-Glu-Leu-Asn-Val-Thr-Val, a été étudiée pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la leucémie myéloïde chronique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du nanopeptide Pr1 implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle du nanopeptide Pr1 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, garantissant un rendement et une pureté élevés. Le produit final est généralement purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Le nanopeptide Pr1 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire aux résidus de méthionine ou de cystéine s'ils sont présents dans la séquence peptidique.

Réduction : Les liaisons disulfures, le cas échéant, peuvent être réduites en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions communs

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Des techniques de mutagenèse dirigée ou de modification chimique sont utilisées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées. Par exemple, l'oxydation de la méthionine donne du sulfoxyde de méthionine, tandis que la réduction des liaisons disulfures donne des groupes thiol libres .

Applications de la recherche scientifique

Le nanopeptide Pr1 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la réponse immunitaire et comme biomarqueur potentiel de certaines maladies.

Médecine : Exploré comme agent thérapeutique pour la leucémie myéloïde chronique et d'autres cancers.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic

Mécanisme d'action

Le nanopeptide Pr1 exerce ses effets en stimulant l'immunité des lymphocytes T contre la protéinase 3, un antigène cible dans la leucémie. Le peptide se lie aux molécules HLA-A2.1 à la surface des cellules présentatrices d'antigènes, qui présentent ensuite le peptide aux lymphocytes T. Cette interaction stimule une réponse immunitaire contre les cellules exprimant la protéinase 3, conduisant à la destruction ciblée des cellules leucémiques .

Applications De Recherche Scientifique

Phase I/II Trials

A pivotal study involving 66 HLA-A2+ patients with AML, CML, or MDS demonstrated that vaccination with the PR1 peptide was well tolerated and resulted in significant immune responses. Patients received three to six doses of the vaccine subcutaneously at varying dose levels (0.25, 0.5, or 1.0 mg) every three weeks. The trial reported:

- Immune Response : Immune responses were noted in 35 out of 66 patients (53%), with a significant correlation between immune response and clinical outcomes. Specifically, 24% of evaluable patients exhibited objective clinical responses, including complete remission in 8 patients and partial remission in 1 patient .

- Safety Profile : The vaccine was associated with minimal toxicity, primarily grade 1 or 2 reactions .

Combination Therapy

Research has also explored combining the PR1 vaccine with other peptides such as WT1. In a study involving eight patients, administration of both PR1 and WT1 peptides resulted in detectable CD8+ T-cell responses against both antigens. This combination approach aims to enhance the breadth of immune response and reduce the risk of antigen loss variants .

Long-term Outcomes

Studies indicate that repeated vaccinations may be necessary to maintain anti-leukemia immunity. A phase II trial assessed the effects of multiple doses of PR1 and WT1 peptides administered bi-weekly. Results showed that while initial responses were robust, repeated vaccinations led to a selective deletion of high-avidity CTLs, suggesting a need for optimized dosing strategies to sustain effective immunity over time .

Integration with Other Therapies

The PR1 vaccine has been investigated in conjunction with targeted therapies such as Imatinib in CML patients. Early findings suggest that combining immunotherapy with targeted treatments may improve long-term disease control by enhancing immune-mediated clearance of residual leukemic cells .

Data Summary

| Study Type | Patient Population | Immune Response Rate | Clinical Response Rate | Safety Profile |

|---|---|---|---|---|

| Phase I/II Trial | 66 (AML: 42, CML: 13, MDS: 11) | 53% | 24% | Minimal toxicity |

| Combination Trial | 8 (Myeloid malignancies) | 100% (after one dose) | Not specified | Grade 1-2 toxicity |

| Repeated Dosing | Varies | Variable | Not specified | Selective deletion of high-avidity CTLs |

Mécanisme D'action

Pr1 nanopeptide exerts its effects by eliciting T-cell immunity to proteinase 3, a target antigen in leukemia. The peptide binds to HLA-A2.1 molecules on the surface of antigen-presenting cells, which then present the peptide to T-cells. This interaction stimulates an immune response against cells expressing proteinase 3, leading to the targeted destruction of leukemia cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptides dérivés de la protéinase 3 : Autres peptides dérivés de la protéinase 3 avec des séquences et des fonctions similaires.

Peptides dérivés de ELA2 : Peptides dérivés de ELA2, une autre enzyme présentant des propriétés similaires.

Unicité

Le nanopeptide Pr1 est unique en raison de sa séquence spécifique et de sa puissante liaison à HLA-A2.1, ce qui en fait un candidat prometteur pour l'immunothérapie ciblée. Sa capacité à déclencher une forte réponse immunitaire contre les cellules leucémiques le distingue des autres peptides similaires .

Activité Biologique

The PR1 leukemia peptide vaccine represents a promising immunotherapeutic approach for treating myeloid malignancies, particularly acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and myelodysplastic syndrome (MDS). This article reviews the biological activity of the PR1 peptide, its immunogenicity, clinical efficacy, and implications for future therapies.

Overview of PR1 Peptide

PR1 is an HLA-A2-restricted peptide derived from two proteins: proteinase 3 (P3) and neutrophil elastase (NE). These proteins are overexpressed in myeloid leukemia cells, making PR1 a suitable target for cytotoxic T lymphocytes (CTLs) that can selectively kill malignant cells while sparing normal hematopoietic cells .

The biological activity of the PR1 peptide vaccine is primarily mediated through the activation of CTLs. Upon vaccination, these CTLs recognize and attack PR1-expressing leukemia cells. The immune response is characterized by:

- Increased CTL Activation : Following vaccination, a significant increase in PR1/HLA-A2 tetramer-specific CTLs was observed, indicating robust immune activation .

- Cytotoxic Activity : CTLs preferentially kill leukemia cells, contributing to clinical responses such as cytogenetic remission .

Phase I/II Trials

A pivotal phase I/II trial involved 66 patients with AML (n=42), CML (n=13), and MDS (n=11). Patients received 3 to 6 doses of the PR1 peptide vaccine at varying doses (0.25 mg, 0.5 mg, and 1.0 mg) administered subcutaneously every three weeks.

Key Outcomes :

- Immune Response : Immune responses were noted in 35 out of 66 patients (53%). Among evaluable patients with active disease, 24% exhibited objective clinical responses, including complete responses (8 patients), partial responses (1 patient), and hematological improvements (3 patients) .

- Statistical Analysis : A significant correlation was found between PR1-specific immune responses and clinical outcomes; specifically, 36% of clinical responders had detectable PR1-specific immunity compared to only 11% of non-responders (p=0.03) .

Repeated Vaccination Studies

Subsequent studies evaluated the effects of repeated vaccinations. A phase II study with eight patients undergoing six injections demonstrated that while CD8+ T-cell responses were induced in all patients, repeated vaccinations led to selective deletion of high-avidity T-cells, favoring low-avidity responses . This suggests a complex interplay between immune activation and potential tolerance mechanisms.

Long-term Efficacy

Recent findings indicate that combining the PR1 vaccine with targeted therapies such as Imatinib can enhance treatment efficacy. In a study involving CML patients who had persistent molecular residual disease despite Imatinib treatment, significant reductions in BCR-ABL transcript levels were observed post-vaccination .

| Study | Patient Cohort | Treatment | Key Findings |

|---|---|---|---|

| Phase I/II Trial | 66 patients with AML/CML/MDS | PR1 peptide vaccine | 53% immune response; 24% clinical response |

| Repeated Vaccination | 8 patients with myeloid malignancies | PR1 + WT1 peptides | Induction of CD8+ T-cell responses but selective deletion of high-avidity T-cells |

| Combination Therapy | CML patients on Imatinib | PR1/BCR-ABL multipeptides | Major molecular response in some patients post-vaccination |

Safety Profile

The safety profile of the PR1 peptide vaccine has been favorable. Most reported adverse effects were grade 1 or 2 injection-site reactions, with no severe toxicities observed . Importantly, there was no worsening of graft-versus-host disease (GVHD) in patients with prior allogeneic stem cell transplants.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOACUGNMTZAEJZ-GXLXRQKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N11O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182253-77-6 | |

| Record name | PR1 leukemia peptide vaccine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR1 leukemia peptide vaccine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.